Benzene, (1,2-dibromoethyl-2-13C)-
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Overview
Description
Benzene, (1,2-dibromoethyl-2-13C)-: is a labeled organic compound where the carbon-13 isotope is incorporated at the 2-position of the dibromoethyl group. This compound is a derivative of benzene, characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to the benzene ring. The incorporation of the carbon-13 isotope makes it valuable for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,2-dibromoethyl-2-13C)- typically involves the bromination of styrene or ethylbenzene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethyl group. The use of carbon-13 labeled precursors is essential to incorporate the isotope at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, (1,2-dibromoethyl-2-13C)- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethylbenzene derivatives by removing the bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of ethylbenzene derivatives with different substituents.
Reduction: Ethylbenzene.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry:
NMR Spectroscopy: The carbon-13 isotope makes this compound highly valuable for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Isotope Labeling: Used in various chemical reactions to trace reaction pathways and mechanisms.
Biology:
Metabolic Studies: The labeled compound can be used to study metabolic pathways in biological systems.
Medicine:
Drug Development: Utilized in the synthesis of labeled pharmaceuticals for tracing drug metabolism and distribution.
Industry:
Material Science: Employed in the development of advanced materials with specific isotopic compositions.
Mechanism of Action
The mechanism of action of Benzene, (1,2-dibromoethyl-2-13C)- involves its interaction with various molecular targets depending on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, leading to the formation of ethylbenzene. The carbon-13 isotope does not significantly alter the chemical reactivity but provides a valuable tool for tracing and studying these reactions.
Comparison with Similar Compounds
- Benzene, (1,2-dibromoethyl)-
- 1,2-Dibromo-1-phenylethane
- Styrene dibromide
Uniqueness: The primary uniqueness of Benzene, (1,2-dibromoethyl-2-13C)- lies in the incorporation of the carbon-13 isotope. This isotopic labeling makes it particularly valuable for NMR spectroscopy and other analytical techniques, providing insights that are not possible with non-labeled compounds. The presence of the isotope allows for detailed studies of molecular structures, reaction mechanisms, and metabolic pathways.
Properties
CAS No. |
286013-08-9 |
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Molecular Formula |
C8H8Br2 |
Molecular Weight |
264.95 g/mol |
IUPAC Name |
1,2-dibromo(213C)ethylbenzene |
InChI |
InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 |
InChI Key |
SHKKTLSDGJRCTR-PTQBSOBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([13CH2]Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)Br |
Origin of Product |
United States |
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